molecular formula C9H13N3O2 B13179156 5-(Aminomethyl)-1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-(Aminomethyl)-1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13179156
M. Wt: 195.22 g/mol
InChI Key: QZQBPOXPYNSSSX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a unique structure that combines a cyclobutyl ring with a tetrahydropyrimidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable diester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-(Aminomethyl)-1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar functional groups but different core structure.

    5-(Hydroxymethyl)furfural: Shares some reactivity patterns but differs in structure and applications.

Uniqueness

5-(Aminomethyl)-1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a cyclobutyl ring and a tetrahydropyrimidine-dione core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-(aminomethyl)-1-cyclobutylpyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c10-4-6-5-12(7-2-1-3-7)9(14)11-8(6)13/h5,7H,1-4,10H2,(H,11,13,14)

InChI Key

QZQBPOXPYNSSSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C(=O)NC2=O)CN

Origin of Product

United States

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